(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride
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Overview
Description
Compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” is a chemical entity with unique properties and applications in various fields. It is known for its significant role in scientific research and industrial applications due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [specific temperature and pressure].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The methods are optimized for cost-effectiveness and efficiency, ensuring high yield and purity. Key steps include:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous flow reactors: For maintaining consistent reaction conditions and improving yield.
Purification: Employing industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in nucleophilic or electrophilic substitution reactions, forming [substituted products].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent names], typically under [temperature and solvent conditions].
Reduction: Reducing agents such as [agent names] are used under [specific conditions].
Substitution: Reagents like [reagent names] in solvents such as [solvent names] at [temperature] are commonly employed.
Major Products: The major products formed from these reactions include [product names], which are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
Compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and material science.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate in pharmacological research.
Industry: Utilized in the production of [specific industrial products] and as an additive in [industrial processes].
Mechanism of Action
The mechanism by which compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” exerts its effects involves interaction with specific molecular targets and pathways. It binds to [target molecules] and modulates [biochemical pathways], leading to [specific biological effects]. The detailed mechanism includes:
Binding: Interaction with [specific receptors or enzymes].
Pathway modulation: Alteration of [signaling pathways or metabolic processes].
Biological effects: Resulting in [desired therapeutic or industrial outcomes].
Comparison with Similar Compounds
- Compound “CID 1234567”
- Compound “CID 2345678”
- Compound “CID 3456789”
These compounds share some similarities with “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” but also exhibit unique properties that make them suitable for different applications.
Properties
IUPAC Name |
(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12;/h3-8,11,14H,9H2,1-2H3;1H/b10-8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHISACAREYQA-VRTOBVRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(C1=CC=CC=C1)NCC=C(C)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CC(C1=CC=CC=C1)NC/C=C(\C)/Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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